molecular formula C13H27NO2 B091025 13-Aminotridecanoic acid CAS No. 17437-19-3

13-Aminotridecanoic acid

Cat. No. B091025
CAS RN: 17437-19-3
M. Wt: 229.36 g/mol
InChI Key: YHNQOXAUNKFXNZ-UHFFFAOYSA-N
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Description

13-Aminotridecanoic acid (13-ATC) is an important organic compound that has a wide range of applications in the scientific research field. It is a non-toxic, water-soluble, and low-molecular-weight compound that has been used in a variety of laboratory experiments. 13-ATC is a structural isomer of 12-aminododecanoic acid (12-ADA) and has similar properties and properties. 13-ATC has been used in a variety of research applications, including biochemical, physiological, and drug-delivery studies.

Scientific Research Applications

  • Synthesis from Erucic Acid : 13-Aminotridecanoic acid, a monomer for nylon 13, can be synthesized from erucic acid. Different methods, including oxidative ozonolysis and catalytic reduction, have been explored for this synthesis (Greene, Burks, & Wolff, 1969).

  • Production from Microalgae : A two-step synthesis using cross-metathesis has been developed to produce 13-aminotridecanoate, a precursor for nylon 13, from methyl oleate derived from microalgae. This represents a renewable source for the production of nylon precursors (Abel et al., 2014).

  • Synthesis of Carbon-13 Labeled Compounds : The synthesis of carbon-13-labeled tetradecanoic acids, which involves the labeling of carbon atoms in the compound, has applications in research, particularly in spectroscopy and metabolic studies (Sparrow, Patel, & Morrisett, 1983).

  • Stable Isotope Fingerprinting : The study of carbon isotope signatures, including 13C, in amino acids can be used to trace the origins of these compounds in ecological studies. This approach helps to understand the nutritional linkages in food webs (Larsen, Taylor, Leigh, & O'Brien, 2009).

  • Metabolic Engineering and Process Design : The fractional labeling of amino acids with 13C is a useful tool for investigating intermediary metabolism. This method can be used to study various metabolic pathways and support metabolic engineering in biotechnology (Szyperski, 1995).

  • Pheromone Synthesis : this compound has been used in the synthesis of 5-hexadecanolide, a pheromone of the oriental hornet. This demonstrates its application in the synthesis of bioactive compounds (Mori & Otsuka, 1985).

  • NMR Spectroscopy in Amino Acid Metabolism : 13C-labeled amino acids, including those derived from this compound, are used in NMR spectroscopy to study amino acid metabolism and other biochemical processes (Zello et al., 1994).

  • Asymmetric Synthesis in Biochemistry : The compound has been used in the asymmetric synthesis of specific amino acids, highlighting its role in advanced chemical synthesis techniques (Bannage et al., 1994).

properties

IUPAC Name

13-aminotridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNQOXAUNKFXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCN)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26796-67-8
Record name Tridecanoic acid, 13-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26796-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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